![molecular formula C20H20N4O3 B6482942 ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-20-8](/img/structure/B6482942.png)

ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

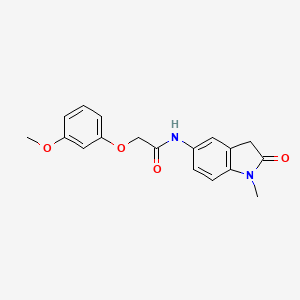

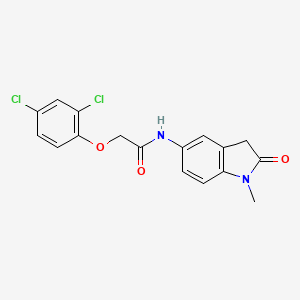

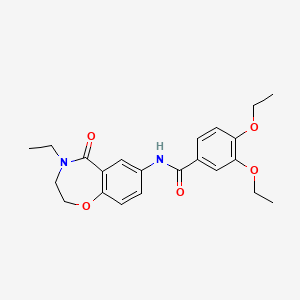

Ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is 364.15354051 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including this compound, exhibit potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further support its efficacy against Leishmania strains.

- Pyrazole-bearing compounds, including this derivative, serve as valuable building blocks in organic synthesis. Their diverse pharmacological effects make them attractive for designing novel molecules .

- Piperazine-based compounds have shown promise in combating tuberculosis (TB). While not directly studied for this compound, related piperazine derivatives have exhibited anti-TB activity. For instance, compounds like 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide and N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide demonstrated promising results .

- The pyrazolo[3,4-b]pyridine scaffold, which includes this compound, has been explored for various biomedical purposes. Its structural variations can lead to compounds with diverse activities .

Antileishmanial Activity

Organic Synthesis Building Blocks

Anti-Tubercular Agents

Biomedical Applications

作用機序

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation. It plays a crucial role in the development of several types of cancer when mutated .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the proliferation of cancer cells . The compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

The compound affects the RET signaling pathway . By inhibiting RET, it disrupts the signal transduction that promotes cell growth and division. This disruption can lead to the death of cancer cells or a slowdown in their growth .

Pharmacokinetics

The compound has good solubility in DMSO, with a concentration of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of RET by the compound leads to a reduction in the proliferation of cancer cells . In in vivo studies, the compound effectively inhibited various RET mutations and fusion-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts .

特性

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-3-ylmethylamino)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-5-4-10-21-12-15)11-18(25)24(23-19)16-8-6-14(2)7-9-16/h4-12,22H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUBKMPPSNKHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-4-((pyridin-3-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482866.png)

![3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482877.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482883.png)

![N-[(4-methylphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6482921.png)

![ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6482933.png)

![N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482940.png)

![5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6482950.png)

![N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6482953.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6482956.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6482960.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6482966.png)